molecular formula C21H31N3OS B11603758 4-Cyclohexyl-1-[(2-phenylethyl)carbamothioyl]piperidine-4-carboxamide

4-Cyclohexyl-1-[(2-phenylethyl)carbamothioyl]piperidine-4-carboxamide

Cat. No.: B11603758
M. Wt: 373.6 g/mol
InChI Key: PMTPMVMYIBJSPQ-UHFFFAOYSA-N
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Description

4-Cyclohexyl-1-[(2-phenylethyl)carbamothioyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally characterized by a cyclohexyl group, a phenylethyl group, and a carbamothioyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-1-[(2-phenylethyl)carbamothioyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the cyclohexyl group, and attachment of the phenylethyl and carbamothioyl groups. Commonly used reagents and conditions for these reactions include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of Cyclohexyl Group: This step often involves alkylation reactions using cyclohexyl halides.

    Attachment of Phenylethyl Group: This can be done through nucleophilic substitution reactions using phenylethyl halides.

    Attachment of Carbamothioyl Group: This step typically involves the reaction of the piperidine derivative with isothiocyanates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-1-[(2-phenylethyl)carbamothioyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

4-Cyclohexyl-1-[(2-phenylethyl)carbamothioyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1-[(2-phenylethyl)carbamothioyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar piperidine structure.

    Carfentanil: An extremely potent fentanyl analog used in veterinary medicine.

    2-Thiophenefentanyl: A fentanyl analog with a thiophene ring.

Uniqueness

4-Cyclohexyl-1-[(2-phenylethyl)carbamothioyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H31N3OS

Molecular Weight

373.6 g/mol

IUPAC Name

4-cyclohexyl-1-(2-phenylethylcarbamothioyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H31N3OS/c22-19(25)21(18-9-5-2-6-10-18)12-15-24(16-13-21)20(26)23-14-11-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2,(H2,22,25)(H,23,26)

InChI Key

PMTPMVMYIBJSPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCN(CC2)C(=S)NCCC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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